molecular formula C9H14O B1365586 Cyclohexane, (2-propynyloxy)- CAS No. 67967-07-1

Cyclohexane, (2-propynyloxy)-

Cat. No.: B1365586
CAS No.: 67967-07-1
M. Wt: 138.21 g/mol
InChI Key: UHAJRVNWTWHVDJ-UHFFFAOYSA-N
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Description

Cyclohexane, (2-propynyloxy)- is an organic compound with the molecular formula C9H14O It is characterized by a cyclohexane ring bonded to a propynyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane, (2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of cyclohexane, (2-propynyloxy)-.

Industrial Production Methods

Industrial production of cyclohexane, (2-propynyloxy)- often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, (2-propynyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexanone derivatives.

    Reduction: Reduction reactions can convert the propynyloxy group to a propenyloxy group.

    Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane, (2-propenyloxy)-.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexane, (2-propynyloxy)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a building block for bioactive compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexane, (2-propynyloxy)- involves its interaction with various molecular targets. The propynyloxy group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexane ring provides structural stability and can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, (2-propenyloxy)-: Similar structure but with a propenyloxy group instead of a propynyloxy group.

    Cyclohexane, (2-butynyloxy)-: Contains a butynyloxy group, offering different reactivity and properties.

    Cyclohexane, (2-ethynyloxy)-: Features an ethynyloxy group, which can influence its chemical behavior.

Uniqueness

Cyclohexane, (2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the cyclohexane ring and the propynyloxy group makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

prop-2-ynoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-8-10-9-6-4-3-5-7-9/h1,9H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJRVNWTWHVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454899
Record name Cyclohexane, (2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67967-07-1
Record name Cyclohexane, (2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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